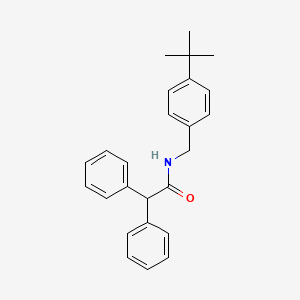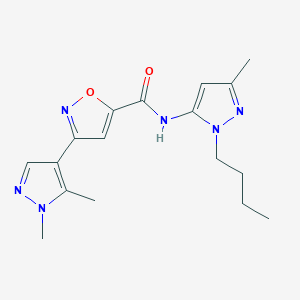![molecular formula C19H26FN3O3 B4751811 1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4751811.png)
1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide
Descripción general
Descripción
1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide, also known as FMe-PEP, is a chemical compound that belongs to the family of piperidinecarboxamide derivatives. It has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide involves the activation of the sigma-1 receptor. Upon binding to the receptor, 1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide induces a conformational change that leads to the activation of downstream signaling pathways. These pathways include the activation of protein kinase C (PKC), the inhibition of voltage-gated calcium channels, and the modulation of NMDA receptor activity. The net effect of these pathways is the enhancement of neurotransmitter release and the modulation of ion channel activity.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to enhance the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate, and to modulate the activity of ion channels such as the NMDA receptor. 1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has also been found to have neuroprotective effects, and to enhance cell survival in various cell culture models. In addition, 1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, and to modulate the activity of various immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is its selectivity for the sigma-1 receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other receptors or ion channels. 1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide also has good pharmacokinetic properties, and can easily cross the blood-brain barrier. However, one limitation of 1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide. One direction is the investigation of its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is the development of more selective and potent sigma-1 receptor agonists based on the structure of 1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide. Finally, the study of the downstream signaling pathways activated by 1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide may lead to the identification of novel drug targets for the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been found to have potential application in scientific research, particularly in the field of neuroscience. It has been shown to selectively activate the sigma-1 receptor, a protein that is involved in various physiological processes such as neurotransmission, ion channel regulation, and cell survival. 1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been found to enhance the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate, and to modulate the activity of ion channels such as the NMDA receptor.
Propiedades
IUPAC Name |
1-(2-fluorobenzoyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3/c20-17-4-2-1-3-16(17)19(25)23-8-5-15(6-9-23)18(24)21-7-10-22-11-13-26-14-12-22/h1-4,15H,5-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGSGGYRKDPCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2CCOCC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzoyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butyl-5-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4751733.png)
![6-[2-oxo-2-(1-piperidinyl)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4751737.png)
![N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4751747.png)
![2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4751750.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751758.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B4751767.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4751782.png)

![3,6-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4751797.png)


![2-{4-[(2-nitrobenzyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B4751815.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4751831.png)
![N-[(2,4-dimethylphenyl)sulfonyl]-4-fluorobenzamide](/img/structure/B4751834.png)